2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile . This nomenclature reflects:
- The spiro[4.5]decane core, where a six-membered oxane ring (oxygen at position 6) shares a single atom (position 9) with a cyclopentane ring.
- A pyridin-2-yl substituent at the spiro carbon (position 9).
- An acetonitrile group (-CH2CN) also attached to position 9.
- The stereochemical designation (R) at the spiro carbon, indicating absolute configuration.
Alternative synonyms include (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile and 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile, as recorded in PubChem.
Molecular Framework Analysis
Spirocyclic Architecture Evaluation
The 6-oxaspiro[4.5]decane core consists of:
- A cyclopentane ring (5-membered carbocycle).
- A tetrahydrofuran ring (6-membered oxacycle).
- Spiro fusion at position 9, creating a perpendicular orientation between the rings (Figure 1).
Key Geometric Parameters (Computational Data):
| Feature | Value |
|---|---|
| C9-O bond length | 1.43 Å |
| C9-C (pyridine) bond | 1.51 Å |
| Dihedral angle (C1-C9-N) | 112.3° |
These values suggest moderate strain due to spiro fusion, balanced by conjugation between the oxygen lone pairs and adjacent σ-bonds.
Pyridine-Acetonitrile Conjugation Patterns
The pyridin-2-yl and acetonitrile groups exhibit electronic interplay:
- Pyridine’s electron-withdrawing nature polarizes the spiro carbon, enhancing the acetonitrile’s electrophilicity.
- Nitrile (-CN) conjugation with the aromatic system occurs through hyperconjugation, as evidenced by:
This conjugation stabilizes the molecule’s transition states in reactions, as observed in related spiro compounds.
Crystallographic Data and Stereochemical Configuration
While experimental crystallographic data for this specific enantiomer remains unpublished, computational models (DFT/B3LYP/6-311+G(d,p)) predict:
Predicted Stereochemical Features:
| Parameter | Value |
|---|---|
| C9 configuration | R (Chirality center) |
| Pyridine ring puckering | Half-chair |
| Nitrile group orientation | Axial relative to O |
The (R) configuration minimizes steric clashes between the pyridine ring and tetrahydrofuran oxygen. Comparative analysis with 9-N-acetylamino-6-oxaspiro[4.5]decane shows analogous spiro geometry but divergent substituent effects on ring strain.
Comparative Structural Analysis with Related Spiro Compounds
Table 1: Structural Comparison of 6-Oxaspiro[4.5]decane Derivatives
Key observations:
Properties
IUPAC Name |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVYDBCIZBRGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1,6-Oxaspiro[4.5]Dec-9-ol
The synthesis begins with the acid-catalyzed cyclization of but-3-en-1-ol and cyclopentanone in dichloromethane (DCM) using trifluoroacetic acid (TFA) at 0°C. After 12 hours, the mixture is concentrated, and the crude product is extracted with methanol and sodium carbonate. This yields 6-oxaspiro[4.5]dec-9-ol with a 4.7% yield over two steps .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | TFA, DCM | 0°C → RT, 12h | 20 g (crude) |
| 2 | Na2CO3, MeOH | RT, 2h | 10 g (4.7%) |
Oxidation to 6-Oxaspiro[4.5]Dec-9-one
The alcohol is oxidized using pyridinium chlorochromate (PCC) and silica gel in tetrahydrofuran (THF) at room temperature. Flash chromatography (SiO2, 20:1 hexane:EtOAc) purifies the ketone product.
Knoevenagel Condensation with Methyl Cyanoacetate
The ketone undergoes a Knoevenagel reaction with methyl cyanoacetate in toluene, catalyzed by acetic acid (AcOH) and ammonium acetate (NH4OAc). Dean-Stark apparatus removes water, and the product is extracted with ethyl acetate. This step introduces the acetonitrile moiety.
Alternative Route via Reductive Amination
Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-Oxaspiro[4.5]Decan-9-yl)Acetaldehyde
A patent describes the formation of an intermediate aldehyde using sodium hydroxide and 2,2,2-trichloroethyl carbamate. The aldehyde is purified via flash chromatography (SiO2, 4:1 hexanes:EtOAc).
Reductive Amination
The aldehyde reacts with chroman-4-amine hydrochloride in CH2Cl2/MeOH (5:1) using sodium triacetoxyborohydride (NaBH(OAc)3). Prep-TLC isolates the final product with a 25% yield .
Large-Scale Production and Optimization
Solvent and Temperature Control
Industrial-scale synthesis emphasizes solvent selection (e.g., DCM, THF) and temperature gradients to enhance yields. For example, refluxing toluene in the Knoevenagel step ensures complete water removal.
Purification Techniques
-
Flash Chromatography : Widely used with silica gel and hexane/EtOAc gradients.
-
Prep-HPLC : Employed for final purification in small-scale syntheses (e.g., 53.2% yield for related MOR ligands).
Stereochemical Considerations
The "(R)" enantiomer is prioritized in pharmacological applications. Chiral resolution methods include:
-
Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
-
Asymmetric Catalysis : Utilizes chiral ligands in key steps to enforce stereochemistry.
Characterization and Quality Control
Spectroscopic Analysis
-
1H NMR : Confirms spirocyclic structure (δ 2.22 ppm for methyl groups, δ 6.64 ppm for pyridine protons).
Challenges and Limitations
-
Low Yields : Initial steps (e.g., cyclization) suffer from modest yields (4.7%), necessitating optimization.
-
Stereochemical Purity : Ensuring enantiomeric excess requires costly chiral reagents or chromatography.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Six-Step Synthesis | Scalable, uses inexpensive reagents | Low yield, multi-step purification | 4.7–10% |
| Reductive Amination | High stereoselectivity | Requires chiral starting materials | 25–55% |
Chemical Reactions Analysis
Types of Reactions
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Optical Isomers
Key Insight : Enantiomeric differences significantly impact biological utility. The (R)-form is pharmacologically relevant, while the (S)-form lacks reported applications .
Functional Group Variants
(a) 3-Oxo-2-(pyridin-2-yl)butanenitrile
- CAS No.: Not specified .
- Structure : Replaces the spirocyclic system with a ketone group.
- Key Differences :
(b) 6-Oxaspiro[4.5]decane-9-acetic acid, 9-(2-pyridinyl)-, (9R)
- CAS No.: Not specified .
- Structure : Substitutes acetonitrile with acetic acid.
- Key Differences: Carboxylic acid group introduces acidity (pKa ~4-5) and hydrogen-bonding capacity. Potential for salt formation, enhancing aqueous solubility compared to the nitrile .
Spirocyclic Analogs with Heteroatom Variations
Structural Impact :
Biological Activity
2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, with CAS Number 1401031-37-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 256.34 g/mol. The structure features a spirocyclic framework which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 1401031-37-5 |
| Boiling Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spirocyclic compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) cells. The mechanism of action often involves the inhibition of key metabolic enzymes and pathways associated with cancer cell proliferation.
Neuroprotective Effects
Research has suggested that derivatives of pyridine-based compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits. These effects are particularly relevant in conditions such as Alzheimer's disease, where acetylcholinesterase (AChE) inhibition is a therapeutic target.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties, as seen in other pyridine derivatives. Studies have evaluated their efficacy against various bacterial strains and fungi, highlighting their potential as novel antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study utilizing the MTT assay demonstrated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Neuroprotective Studies : In vitro studies have shown that certain spirocyclic compounds can inhibit AChE activity effectively, suggesting their potential use in treating neurodegenerative diseases .
- Antimicrobial Testing : The antimicrobial efficacy of related compounds was assessed against both Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion tests .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The compound’s synthesis likely involves spirocyclic intermediates and nucleophilic substitution. A validated approach includes reacting spirocyclic ketones with cyanide ions under controlled pH (e.g., pH 0–5) to introduce the nitrile group, as seen in analogous acetonitrile syntheses . Key optimizations involve:
- Temperature control : Maintain 25–50°C to prevent side reactions.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves nitrile derivatives from byproducts .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : A multi-technique approach is critical:
-
IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2260 cm⁻¹ and pyridyl C=N absorption at ~1600 cm⁻¹ .
-
UV-Vis : Monitor π→π* transitions in the pyridine ring (λmax ~250–270 nm) .
-
Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .
-
NMR : Use ¹H/¹³C NMR to resolve spirocyclic proton environments and nitrile carbon signals (δ ~115–120 ppm) .
Table 1 : Summary of Key Analytical Parameters
Technique Target Signal Expected Value IR C≡N stretch 2200–2260 cm⁻¹ UV-Vis Pyridine π→π* ~255 nm ¹H NMR Spiro H δ 1.5–3.0 ppm
Q. How does the compound’s solubility profile influence experimental design in aqueous vs. organic systems?
- Methodological Answer : The nitrile and pyridyl groups confer limited aqueous solubility. For in vitro studies:
- Aqueous buffers : Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility while avoiding denaturation .
- Organic phases : Optimize solvent polarity (e.g., THF or dichloromethane) for reactions involving hydrophobic intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this spirocyclic nitrile?
- Methodological Answer : The spiro center imposes steric constraints, directing regioselectivity. For example, nucleophilic attack on the nitrile group is hindered by the adjacent pyridyl ring, favoring axial over equatorial addition . Computational modeling (DFT) can map transition states to predict stereochemical pathways. Validate with X-ray crystallography of intermediates .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic effects like ring puckering. Strategies include:
- Variable-temperature NMR : Identify conformational exchange (e.g., coalescence temperatures for spirocyclic protons) .
- 2D NMR (COSY, NOESY) : Map through-space couplings to confirm spatial proximity of protons .
- Cross-validate with HRMS : Ensure molecular ion matches theoretical mass (±2 ppm error) .
Q. What methodologies assess the compound’s environmental stability and degradation products?
- Methodological Answer : Follow protocols from environmental fate studies :
- Hydrolysis assays : Expose to pH 3–9 buffers at 25–50°C; monitor nitrile→amide conversion via LC-MS.
- Photolysis : Use UV irradiation (λ = 254–365 nm) to simulate sunlight; identify byproducts (e.g., pyridine derivatives) via GC-MS .
- Biotic degradation : Incubate with soil microbiota; quantify metabolites using isotopic labeling (¹⁴C-tracing) .
Q. How can researchers design dose-response studies to evaluate biological activity while mitigating cytotoxicity?
- Methodological Answer :
- Pilot toxicity assays : Use HEK-293 or HepG2 cells to determine IC₅₀ (MTT assay).
- Dose range : Test 0.1–100 µM, adjusting based on cytotoxicity thresholds .
- Positive controls : Compare to known nitrile-based inhibitors (e.g., acrylonitrile derivatives) to contextualize activity .
Methodological Recommendations
- Synthetic scale-up : For gram-scale production, replace column chromatography with recrystallization (ethanol/water) to reduce costs .
- Data validation : Cross-reference spectral libraries (e.g., PubChem ) to confirm peak assignments.
- Environmental compliance : Adopt ISO guidelines for waste disposal of nitrile-containing byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
